molecular formula C14H18N4O2 B2583985 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2324857-45-4

3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2583985
CAS No.: 2324857-45-4
M. Wt: 274.324
InChI Key: CRLIBTWIVAGGMR-UHFFFAOYSA-N
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Description

3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic compound that features a unique combination of a pyridine ring, a piperidine ring, and an imidazolidine-2,4-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate compound with urea or a similar reagent to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione: shares structural similarities with other compounds containing pyridine, piperidine, and imidazolidine moieties.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine.

    Pyridine Derivatives: Compounds such as 2-pyridinemethanol and 2-pyridinecarboxaldehyde.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13-9-16-14(20)18(13)12-4-7-17(8-5-12)10-11-3-1-2-6-15-11/h1-3,6,12H,4-5,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLIBTWIVAGGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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